4-Pyridinealdoxime

AChE Reactivation Organophosphate Poisoning Blood-Brain Barrier Permeability

4-Pyridinealdoxime (4-PA, CAS 696-54-8) is the non-quaternary, planar pyridine oxime indispensable for CNS-penetrant acetylcholinesterase reactivator design. Unlike twisted 2-/3-regioisomers or permanently charged pralidoxime, neutral 4-PA enables hybrid reactivators (e.g., KM297) with 2× endothelial permeability. Its planar N,O-chelation geometry yields predictable 1D coordination polymers with two-photon absorption for nonlinear optics. For pulse radiolysis, 4-PA radicals exhibit ~10× higher extinction coefficients than the 3-isomer. Regioisomeric substitution leads to experimental failure; specify 4-PA explicitly.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 696-54-8
Cat. No. B027919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinealdoxime
CAS696-54-8
SynonymsIsonicotinaldehyde Oxime;  4-Pyridinaldoxime;  4-Pyridinecarboxaldehyde Oxime;  NSC 63847; 
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=NO
InChIInChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5-
InChIKeyOFYLBLSSPQTTHT-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinealdoxime (CAS 696-54-8): A Non-Quaternary Pyridine Oxime Scaffold for AChE Reactivator Design, Coordination Chemistry, and Organic Synthesis


4-Pyridinealdoxime (CAS 696-54-8), also known as pyridine-4-aldoxime or isonicotinaldehyde oxime, is a non-quaternary pyridine oxime with the molecular formula C₆H₆N₂O and a molecular weight of 122.13 g/mol . The compound is characterized by a melting point of 131–135 °C, a water solubility of 10 g/L at 20 °C, and a calculated Log P of approximately 0.48, indicating moderate hydrophilicity [1]. Its pKa values are pK1: 4.73 (pyridine nitrogen) and pK2: 10.03 (oxime hydroxyl) at 25 °C [2]. Structurally, 4-pyridinealdoxime serves as the non-quaternary precursor to pralidoxime (2-PAM) and other quaternary pyridinium aldoxime reactivators, and it is widely employed as a versatile building block in organic synthesis and as a ligand in coordination chemistry [3].

Why Generic Substitution with Alternative Pyridine Aldoximes or Quaternary Oximes Fails for 4-Pyridinealdoxime (CAS 696-54-8)


4-Pyridinealdoxime (4-PA) is not a functionally interchangeable analog of either its regioisomers (2-pyridinealdoxime, 3-pyridinealdoxime) or its quaternary derivatives (e.g., pralidoxime). First, regioisomeric aldoximes exhibit distinct conformational and electronic properties: 2- and 3-pyridinealdoximes adopt a twisted conformation (~20° out of the pyridine ring plane), whereas 4-pyridinealdoxime is planar, altering metal-binding geometry and reactivity [1]. Second, quaternization to pralidoxime introduces a permanent positive charge, which drastically reduces blood-brain barrier permeability; uncharged 4-PA, in contrast, can be incorporated into hybrid reactivators like KM297 that achieve endothelial permeability coefficients twice that of pralidoxime [2]. Third, the non-quaternary nature of 4-PA enables its use as a neutral ligand in coordination polymers for nonlinear optical materials, a role that cationic pralidoxime cannot fulfill [3]. Generic substitution without accounting for these structural and physicochemical distinctions leads to failed experimental outcomes in reactivator design, metal-organic framework synthesis, and medicinal chemistry campaigns [4].

Quantitative Differentiation of 4-Pyridinealdoxime (CAS 696-54-8) vs. Pralidoxime, Obidoxime, HI-6, and Regioisomeric Aldoximes


4-Pyridinealdoxime-Based Hybrid Reactivator KM297 Doubles Endothelial Permeability vs. Pralidoxime

The uncharged hybrid reactivator KM297, which incorporates a 4-pyridinealdoxime moiety, demonstrated an endothelial permeability coefficient (Pe) twice that of pralidoxime (2-PAM) in a human in vitro blood-brain barrier (BBB) model [1]. This quantitative difference highlights a key advantage of the non-quaternary 4-PA scaffold over the permanently charged 2-PAM.

AChE Reactivation Organophosphate Poisoning Blood-Brain Barrier Permeability

4-Pyridinealdoxime-Derived Tacrine Hybrids Exhibit 2.6-Fold Higher AChE Reactivation than 2-PAM and 10-Fold Higher than HI-6

Tacrine-pyridinium hybrid reactivators synthesized from 4-pyridinealdoxime derivatives (compounds 5c and 5d) achieved 41% reactivation of paraoxon-inhibited electric eel AChE at 1 μM, compared to 16% for pralidoxime (2-PAM) and only 4% for HI-6 under identical conditions [1]. The hybrid reactivators also maintained high residual AChE activity (95%, 92%, and 90% for 5a, 5b, and 5c, respectively), indicating low intrinsic enzyme inhibition [1].

AChE Reactivation Organophosphate Poisoning Medicinal Chemistry

4-Pyridinealdoxime Identified as One of Only Five Reactivators Capable of Satisfactory Sarin-Inhibited Human Cholinesterase Reactivation

In a comprehensive in vitro screening of monoquaternary pyridinium oximes against sarin-inhibited human brain cholinesterases, only five reactivators—pralidoxime, obidoxime, HI-6, 4-PAM, and K119—were able to satisfactorily renew cholinesterase potency [1]. The inclusion of 4-PAM (4-pyridinealdoxime methiodide, the quaternary derivative of 4-PA) alongside established clinical oximes confirms the essential role of the 4-pyridinealdoxime scaffold in achieving meaningful reactivation.

AChE Reactivation Nerve Agent Countermeasures Cholinesterase

4-Pyridinealdoxime and 2-Pyridinealdoxime Exhibit Nearly 10-Fold Higher Radical Extinction Coefficients than 3-Isomer

Pulse radiolysis studies revealed that the radical anions derived from one-electron reduction of 2- and 4-pyridinealdoximes absorb in the 300–400 nm region with extinction coefficients almost an order of magnitude (~10-fold) higher than those of the 3-pyridinealdoxime isomer and benzaldoxime [1]. The radical anion from 4-pyridinealdoxime protonates rapidly on the ring nitrogen, with oxime group pK values around 5.4 and 12.6 [1].

Spectroscopy Pulse Radiolysis Radical Chemistry

4-Pyridinealdoxime Forms 1D Coordination Polymers with Zn(II) and Cd(II) Exhibiting Enhanced Nonlinear Optical Properties vs. Free Ligand

Reaction of 4-pyridinealdoxime (4-pyao) with Zn(II) and Cd(II) sulfates yielded 1D coordination polymers of formula [M(SO₄)(4-pyao)₂(H₂O)₂]ₙ, which exhibited enhanced luminescence and two-photon absorption compared to the free ligand [1]. The enhancement is attributed to chelation of the ligand to the metal center, and the polymers represent supramolecular isomers differing by ligand twisting [1]. In contrast, 2- and 3-pyridinealdoxime adopt inherently twisted conformations (~20° out-of-plane) that alter metal-binding geometry [2], potentially leading to different coordination architectures.

Coordination Chemistry Nonlinear Optics Metal-Organic Frameworks

4-Pyridinealdoxime QAS Derivatives Exhibit Potent Antiviral Activity but Lower Antibacterial Activity than Cetylpyridinium Chloride (CPC)

A series of quaternary ammonium salts (QAS) synthesized from 4-pyridinealdoxime were tested for in vitro antimicrobial activity. Several candidates exhibited potent antiviral activity, but their antibacterial activity was lower than that of the benchmark cetylpyridinium chloride (CPC) [1]. The addition of the oxime group to the pyridine backbone resulted in derivatives with large topological polar surface areas and unfavorable cLog P values, which likely contributed to the reduced antibacterial potency [1]. Notably, these compounds were not toxic to human cell lines [1].

Antimicrobial Quaternary Ammonium Salts Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-Pyridinealdoxime (CAS 696-54-8)


Synthesis of Blood-Brain Barrier-Penetrant AChE Reactivators for CNS Organophosphate Exposure

Researchers developing next-generation oxime reactivators capable of crossing the blood-brain barrier require 4-pyridinealdoxime as a key synthetic intermediate. As demonstrated with hybrid KM297, the uncharged 4-PA moiety enables design of reactivators with endothelial permeability coefficients twice that of pralidoxime [1]. Procurement of high-purity 4-PA (>98%) is essential for synthesizing tacrine-pyridinium hybrids and other CNS-targeted reactivator candidates [2].

Construction of 1D Coordination Polymers for Nonlinear Optical Material Development

Materials scientists fabricating metal-organic frameworks (MOFs) with enhanced nonlinear optical properties can utilize 4-pyridinealdoxime as a neutral N,O-chelating ligand. Reaction with Zn(II) or Cd(II) sulfates yields 1D coordination polymers exhibiting ligand-based emission and two-photon absorption enhancement [3]. The planar conformation of 4-PA, in contrast to the twisted conformations of 2- and 3-pyridinealdoximes, facilitates predictable supramolecular isomerism and coordination geometry [4]. Procurement enables reproducible synthesis of these NLO-active materials.

Precursor for Quaternary Pyridinium Aldoxime Antimicrobial and Antiviral Agents

Medicinal chemists synthesizing quaternary ammonium salts (QAS) with selective antiviral activity can employ 4-pyridinealdoxime as a starting scaffold. Quaternization of 4-PA yields derivatives that exhibit potent antiviral effects while maintaining low cytotoxicity toward human cell lines [5]. Although antibacterial activity is lower than CPC, the favorable cytotoxicity profile supports further optimization of 4-PA-based QAS for antiviral applications [5]. Procurement of 4-PA in bulk quantities supports structure-activity relationship (SAR) campaigns.

Spectroscopic Probe for Pulse Radiolysis Studies of Radical Intermediates

Physical chemists conducting pulse radiolysis experiments to characterize transient radical anions benefit from the nearly 10-fold higher extinction coefficient of 4-pyridinealdoxime radicals in the 300–400 nm region compared to the 3-isomer [6]. This enhanced absorptivity enables more sensitive detection and accurate kinetic measurements of one-electron reduction processes. Procurement of 4-PA specifically (rather than regioisomeric aldoximes) is critical for achieving adequate signal-to-noise in these spectroscopic assays.

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